molecular formula C14H9NO3 B1310127 7-Hydroxy-4-(pyridin-2-yl)coumarin CAS No. 386704-10-5

7-Hydroxy-4-(pyridin-2-yl)coumarin

Cat. No. B1310127
CAS RN: 386704-10-5
M. Wt: 239.23 g/mol
InChI Key: WJXWVAVFUWNSBN-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(pyridin-2-yl)coumarin is a derivative of coumarin, which is a natural substance with known antitumor activity. The compound is a major metabolite of coumarin and is considered the active form of the drug. It has been shown to possess both immunomodulatory and direct antitumor effects in vitro, with the ability to inhibit the growth of various human malignant cell lines. The exact mechanisms of action remain to be fully elucidated, but it has been observed to inhibit the incorporation of nucleosides and amino acids in cells, as well as stimulate apoptosis in certain cell lines .

Synthesis Analysis

The synthesis of 7-Hydroxy-4-methyl coumarin, a related compound, involves the reaction of resorcinol with ethyl acetoacetate. This compound serves as an intermediate for further reactions to produce a variety of heterocyclic derivatives with potential antioxidant activity. The derivatives have been characterized using techniques such as FT-IR and NMR . Another synthesis approach for coumarin derivatives involves the condensation of 4-hydroxycoumarin with arylaldehydes using a sulfonic-acid-functionalized pyridinium chloride, which acts as both a catalyst and an ionic liquid . Additionally, novel coumarin-pyridine derivatives have been synthesized through a one-pot, three-component process, which includes the Michael addition-cyclocondensation of 4-aminocoumarins with α-azidochalcone derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized coumarin derivatives have been characterized by various analytical methods. For instance, the tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores were confirmed by NMR, HRMS, and X-ray diffraction. These compounds exhibit intramolecular charge transfer character, which contributes to their photophysical properties . In another study, the molecular structure of substituted 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins was determined following their synthesis through intramolecular condensation .

Chemical Reactions Analysis

The chemical reactivity of coumarin derivatives allows for the synthesis of various compounds with potential biological activity. For example, the reaction of 4-hydroxycoumarin with arylaldehydes leads to the formation of bis-coumarin derivatives . The reaction of 4-chloromethylcoumarins with 2-mercapto-4,6-dimethylnicotinonitrile followed by intramolecular condensation results in the formation of substituted 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, for instance, exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. These properties make them suitable for applications such as living cell imaging . The antioxidant activity of some synthesized coumarin derivatives has also been screened, indicating their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

7-Hydroxy-4-(pyridin-2-yl)coumarin derivatives have been studied for their potential in anticancer activity. A novel series of 7-hydroxy-8-methyl-coumarins were synthesized, showing significant antimitotic activity and sensitivity towards Non-Small Cell Lung Cancer cell lines. This highlights the potential of this compound derivatives in cancer treatment (Galayev et al., 2015).

Molecular Structure Analysis

Studies have also focused on the structural aspects of compounds like this compound. For instance, the investigation of 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one revealed insights into the planarity of the molecule and the effects of substituents on keto-enol tautomerism (Kettmann et al., 2001).

Antibacterial, Antioxidant, and Anti-inflammatory Properties

Certain this compound derivatives exhibit moderate antibacterial activity against Gram Negative bacterial strains, significant antioxidant activities, and good anti-inflammatory activity (Hamdi, 2016).

Antiviral and Antihypertensive Activities

Compounds synthesized from 7-Hydroxy-4-methyl coumarin have shown promising antiviral activity against Japanese encephalitis virus and Herpes simplex virus, as well as antihypertensive activity (Pandey et al., 2004).

Fluorescence Monitoring in Living Cells

7-Hydroxy coumarin derivatives have been used to develop a mitochondria-targeted ratiometric fluorescent probe, CP, for real-time monitoring of pH in living cells. This highlights its application in cellular biology and medical diagnostics (Wu et al., 2015).

Synthesis of New Compounds and Biological Activities

Research on the synthesis of new derivatives from 7-Hydroxy coumarins has led to the discovery of compounds with enhanced in vitro antifungal and antibacterial activities. This underscores the potential of these derivatives in developing new pharmaceuticals (Darla et al., 2015).

Fluorescence Sensing and Imaging

Some derivatives of 7-Hydroxy-3-(2-pyridyl)coumarin have been developed as selective Zn2+ fluorescence sensors, demonstrating applications in life cell imaging and ATP sensing. This illustrates their utility in biochemical and medical imaging applications (Patra et al., 2017).

Safety and Hazards

7-Hydroxy-4-(pyridin-2-yl)coumarin is considered hazardous and can cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study of 7-Hydroxy-4-(pyridin-2-yl)coumarin and its derivatives are promising. The synthesis methods are being optimized for industrialized production of coumarins . Moreover, the biological activities of these compounds are being intensively screened for different applications .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-4-(pyridin-2-yl)coumarin plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its antioxidant properties . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . This inhibition is partly due to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These cellular effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in a decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant and anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound within the body can also be influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize primarily in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

7-hydroxy-4-pyridin-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXWVAVFUWNSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420709
Record name 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

386704-10-5
Record name 7-Hydroxy-4-(2-pyridinyl)-2H-1-benzopyran-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(pyridin-2-yl)coumarin
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